6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid
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Overview
Description
6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-B]thiazole core with a 3-bromo-phenyl substituent at the 6-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromoaniline with thiourea to form the thiazole ring, followed by cyclization with glyoxal to form the imidazo[2,1-B]thiazole core. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and amides.
Reduction: The bromine substituent can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or organolithium compounds.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazo[2,1-B]thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are facilitated by the compound’s unique structural features, including the imidazo[2,1-B]thiazole core and the 3-bromo-phenyl substituent .
Comparison with Similar Compounds
6-Phenyl-imidazo[2,1-B]thiazole-3-carboxylic acid: Lacks the bromine substituent, resulting in different reactivity and biological activity.
6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid: Similar structure but with the bromine substituent at the 4-position, leading to different chemical properties.
6-(3-Chloro-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid: Contains a chlorine substituent instead of bromine, affecting its reactivity and interactions.
Uniqueness: 6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid is unique due to the presence of the 3-bromo-phenyl substituent, which imparts specific electronic and steric properties that influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H7BrN2O2S |
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Molecular Weight |
323.17 g/mol |
IUPAC Name |
6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C12H7BrN2O2S/c13-8-3-1-2-7(4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |
InChI Key |
VALRASYDSTUACR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C(=CSC3=N2)C(=O)O |
Origin of Product |
United States |
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